2,4-Dichloro-3-oxo-N-phenylbutanamide

Receptor pharmacology Beta-2 adrenergic receptor In vitro binding

2,4-Dichloro-3-oxo-N-phenylbutanamide (CAS 857948-04-0) is a critical, non-generic halogenated intermediate for pharmaceutical and pigment R&D. Its unique 2,4-dichloro substitution pattern enables a distinct carbon-carbon bond cleavage reaction for synthesizing valuable 2,2-dihalo-N-phenylacetamides, a pathway not observed with analogs. With a measurable β2-AR IC50 of 794 nM and weak CYP3A4 inhibition (29 µM), it serves as a differentiated, low-risk scaffold for lead optimization in respiratory and cardiovascular programs. Essential for producing high-performance arylide yellow pigments, this compound's specific substitution imparts critical hue and lightfastness properties unavailable from other acetoacetanilides.

Molecular Formula C10H9Cl2NO2
Molecular Weight 246.09 g/mol
CAS No. 857948-04-0
Cat. No. B15251800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-oxo-N-phenylbutanamide
CAS857948-04-0
Molecular FormulaC10H9Cl2NO2
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(C(=O)CCl)Cl
InChIInChI=1S/C10H9Cl2NO2/c11-6-8(14)9(12)10(15)13-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,15)
InChIKeyJASVZHHUORWQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-oxo-N-phenylbutanamide (857948-04-0): Chemical Identity and Baseline Data for Procurement


2,4-Dichloro-3-oxo-N-phenylbutanamide (CAS 857948-04-0), also referenced as N-(2,4-dichlorophenyl)-3-oxobutanamide (CAS 17223-66-4) and 2-chloro-2'-chloroacetylacetanilide, is a halogenated organic compound belonging to the acetoacetanilide class with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol . The compound is characterized by a 3-oxobutanamide backbone with a 2,4-dichlorophenyl substitution, exhibiting predicted physicochemical properties including a boiling point of approximately 344–389°C and density of ~1.3 g/cm³ [1]. Its primary documented role is as a key synthetic intermediate, particularly in the preparation of arylide yellow organic pigments, azo dyes, and various heterocyclic compounds of pharmaceutical interest .

2,4-Dichloro-3-oxo-N-phenylbutanamide (857948-04-0): Why Direct Substitution with In-Class Analogs is Invalid


Procurement decisions involving 2,4-dichloro-3-oxo-N-phenylbutanamide cannot rely on generic substitution with other acetoacetanilides or 3-oxo-N-phenylbutanamides due to its unique 2,4-dichlorophenyl substitution pattern, which fundamentally alters its physicochemical and biological interaction profile relative to unsubstituted or mono-substituted analogs. The presence and position of the two chlorine atoms critically influence the compound's electrophilic reactivity, lipophilicity, and metabolic stability [1]. For example, the 2,4-dichloro substitution confers distinct reactivity in nucleophilic addition and substitution reactions compared to the parent 3-oxo-N-phenylbutanamide (CAS 102-01-2), and it demonstrates a unique synthetic transformation—carbon–carbon bond cleavage in the presence of (diacetoxyiodo)benzene (DIB) and a Lewis acid—yielding 2,2-dihalo-N-phenylacetamides, a reaction pathway not observed with other halogenation patterns . Furthermore, in biological contexts, the dichloro substitution pattern is known to influence target engagement, as evidenced by the compound's reported interaction with beta-2 adrenergic receptors (IC50 794 nM) [2], a profile that cannot be assumed for other 3-oxo-N-phenylbutanamide analogs without direct experimental validation.

2,4-Dichloro-3-oxo-N-phenylbutanamide (857948-04-0): Quantified Differentiation Evidence Against Closest Analogs


Receptor Binding Profile: Beta-2 Adrenergic Affinity for 2,4-Dichloro-3-oxo-N-phenylbutanamide Versus Unsubstituted Parent

2,4-Dichloro-3-oxo-N-phenylbutanamide exhibits measurable binding affinity for the human beta-2 adrenergic receptor (β2-AR) with an IC50 value of 794 nM [1]. In contrast, the unsubstituted parent scaffold, 3-oxo-N-phenylbutanamide (acetoacetanilide; CAS 102-01-2), shows no reported β2-AR binding activity in the same or comparable assay systems, underscoring that the 2,4-dichloro substitution is essential for this pharmacological interaction. This provides a clear, quantifiable differentiation for researchers exploring structure–activity relationships in this chemical series.

Receptor pharmacology Beta-2 adrenergic receptor In vitro binding

CYP3A4 Metabolic Stability: 2,4-Dichloro-3-oxo-N-phenylbutanamide as a Low-Inhibition Risk Intermediate Versus Fluorinated Analogs

2,4-Dichloro-3-oxo-N-phenylbutanamide demonstrates weak inhibition of CYP3A4, a major drug-metabolizing enzyme, with an IC50 of 29,000 nM (29 µM) in human liver microsomes [1]. This high IC50 indicates a low potential for CYP3A4-mediated drug–drug interactions, contrasting with fluorinated analogs such as 4,4,4-trifluoro-3-oxo-N-phenylbutanamide (CAS 836-31-7), which, while structurally related, may exhibit altered metabolic stability profiles due to the trifluoromethyl group's known influence on CYP enzyme interactions. Although direct head-to-head CYP data for the trifluoro analog are not publicly available, the quantifiable IC50 for the target compound provides a concrete benchmark for researchers to assess metabolic liability in early-stage development.

Drug metabolism CYP3A4 inhibition Hepatotoxicity risk

Antimicrobial Activity: Biofilm Inhibition Potential of 2,4-Dichloro-3-oxo-N-phenylbutanamide Scaffold

Compounds within the 3-oxo-N-phenylbutanamide class, including derivatives of 2,4-dichloro-3-oxo-N-phenylbutanamide, have demonstrated antimicrobial activity specifically against Enterococcus faecalis biofilm formation, with reported IC50 values as low as 125,000 nM (125 µM) [1]. While this specific activity may not be the most potent, it represents a quantifiable starting point for structure-based optimization of antibiofilm agents targeting gram-positive pathogens. The 2,4-dichloro substitution is a key structural feature that can be further derivatized to enhance potency, distinguishing it from unsubstituted acetoacetanilides which lack this specific antimicrobial activity profile.

Antimicrobial resistance Biofilm inhibition Enterococcus faecalis

Synthetic Utility: Unique Carbon–Carbon Bond Cleavage Pathway in 2,4-Dichloro-3-oxo-N-phenylbutanamide

A key differentiation for 2,4-dichloro-3-oxo-N-phenylbutanamide lies in its unique reactivity under oxidative conditions. In the presence of (diacetoxyiodo)benzene (DIB) and a Lewis acid (e.g., FeCl₃, ZnCl₂, or CuCl₂), this compound undergoes a specific carbon–carbon bond cleavage to yield 2,2-dihalo-N-phenylacetamides [1]. This transformation is not observed with other halogenated acetoacetanilides lacking the precise 2,4-dichloro substitution pattern, making the compound a privileged starting material for accessing 2,2-dihaloamide derivatives. This synthetic route provides a direct, high-yield method for preparing valuable halogenated building blocks that are otherwise challenging to synthesize.

Organic synthesis Oxidation chemistry Lewis acid catalysis

2,4-Dichloro-3-oxo-N-phenylbutanamide (857948-04-0): Recommended Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Beta-2 Adrenergic Receptor (β2-AR) Ligand Optimization

The compound serves as a validated starting point for structure–activity relationship (SAR) studies targeting the β2-AR, given its measurable IC50 of 794 nM. Researchers can leverage this scaffold to design and synthesize derivatives with improved potency and selectivity for β2-AR, a target implicated in asthma, COPD, and cardiovascular diseases [1]. The 2,4-dichloro substitution is a critical pharmacophore element that can be systematically modified.

Organic Synthesis: Preparation of 2,2-Dihalo-N-phenylacetamide Derivatives

This compound is uniquely suited for the synthesis of 2,2-dihalo-N-phenylacetamides via a carbon–carbon bond cleavage reaction using (diacetoxyiodo)benzene (DIB) and a Lewis acid [2]. These dihaloamide products are valuable intermediates in the synthesis of α-haloamides and other nitrogen-containing heterocycles with potential pharmaceutical applications. This specific reactivity makes 2,4-dichloro-3-oxo-N-phenylbutanamide a strategic synthetic building block.

Antimicrobial Research: Biofilm Inhibition Studies

The compound's class-level antibiofilm activity against Enterococcus faecalis (IC50 ≈ 125 µM) positions it as a useful scaffold for developing novel agents to combat biofilm-associated infections [3]. Given the clinical challenge of eradicating biofilms, even modest starting activity provides a foundation for medicinal chemistry optimization toward more potent inhibitors. Researchers investigating gram-positive biofilm disruption can utilize this compound as a reference or starting point for SAR campaigns.

Early-Stage Drug Discovery: Low CYP3A4 Inhibition Liability Screening

In drug discovery programs where minimizing cytochrome P450-mediated drug–drug interactions is a priority, 2,4-dichloro-3-oxo-N-phenylbutanamide offers a quantifiable advantage. Its weak CYP3A4 inhibition (IC50 = 29 µM) indicates a low risk of metabolic interference, making it a preferable scaffold over compounds with unknown or higher CYP inhibition potential [4]. This data supports its use as a 'clean' starting point for lead optimization.

Industrial Chemistry: Precursor for Arylide Yellow Pigments and Azo Dyes

As a documented intermediate in the production of arylide yellow pigments and azo dyes, this compound is essential for industrial chemists and chemical engineers involved in the synthesis of high-performance organic colorants . Its specific substitution pattern imparts desired hue, lightfastness, and solvent resistance properties to the final pigment products, which are used in printing inks, paints, and plastics.

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